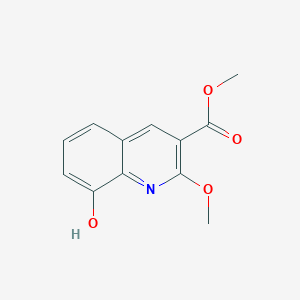
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as iron, copper, and zinc. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
2-Methoxyquinoline: A derivative with a methoxy group at the 2-position.
Quinoline-3-carboxylate: A derivative with a carboxylate group at the 3-position.
Uniqueness
Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chelating ability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-8(12(15)17-2)6-7-4-3-5-9(14)10(7)13-11/h3-6,14H,1-2H3 |
Clave InChI |
LKAUEYVEUAHQKU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
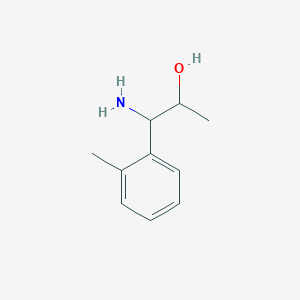

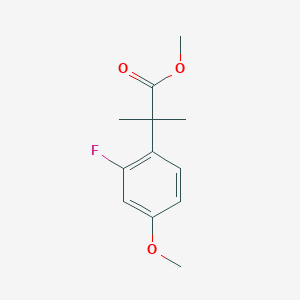
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
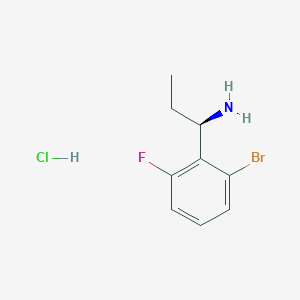
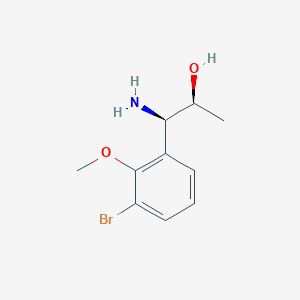
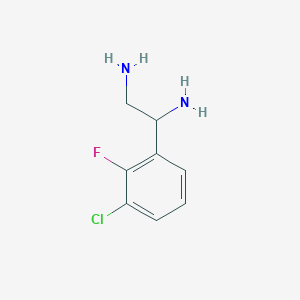

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
